1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)
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Overview
Description
1,1’-Ethynylenebisadamantane is a unique organic compound characterized by its adamantane core structure linked by an ethynylene bridge. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylene linkage introduces unsaturation, making 1,1’-Ethynylenebisadamantane a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Ethynylenebisadamantane can be synthesized through several methods. One common approach involves the coupling of adamantyl halides with acetylene derivatives under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 1,1’-Ethynylenebisadamantane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the palladium-catalyzed coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Ethynylenebisadamantane undergoes various chemical reactions, including:
Oxidation: The ethynylene bridge can be oxidized to form diketone derivatives using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the ethynylene bridge using catalysts like palladium on carbon (Pd/C) can yield saturated adamantane derivatives.
Substitution: The adamantane core can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Saturated adamantane derivatives.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
1,1’-Ethynylenebisadamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure imparts stability and rigidity to the resulting compounds.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antiviral and anticancer properties. The adamantane core is known to enhance the bioavailability and efficacy of certain drugs.
Mechanism of Action
The mechanism of action of 1,1’-Ethynylenebisadamantane is primarily attributed to its ability to interact with biological membranes and proteins. The adamantane core enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers. This property is exploited in drug delivery systems, where 1,1’-Ethynylenebisadamantane acts as a carrier molecule, improving the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
Adamantane: The parent compound of 1,1’-Ethynylenebisadamantane, known for its stability and use in antiviral drugs like amantadine.
1,3-Dehydroadamantane: Another unsaturated adamantane derivative with applications in organic synthesis.
Diamondoids: A class of compounds with diamond-like structures, including adamantane and its higher homologs.
Uniqueness: 1,1’-Ethynylenebisadamantane stands out due to its ethynylene linkage, which introduces unsaturation and enhances its reactivity. This feature makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
61417-19-4 |
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Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-[2-(1-adamantyl)ethynyl]adamantane |
InChI |
InChI=1S/C22H30/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,3-14H2 |
InChI Key |
DIFPLYVMVDULCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#CC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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